molecular formula C27H44O B560042 (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol CAS No. 118584-54-6

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Cat. No.: B560042
CAS No.: 118584-54-6
M. Wt: 390.7 g/mol
InChI Key: QYSXJUFSXHHAJI-HCXPDEKJSA-N
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Description

This compound is primarily used as a tool for determining Vitamin D3 metabolites in human serum . Deuterated compounds are often used in scientific research to study metabolic pathways and to improve the stability and bioavailability of drugs.

Mechanism of Action

Target of Action

Vitamin D3 (26,26,26,27,27,27-d6), also known as VD3-D6, primarily targets the Vitamin D Receptor (VDR) in various cells . The VDR is a transcription factor that mediates most of the actions of Vitamin D3 . It is found in numerous tissues throughout the body, including the brain, where it plays a role in neuroprotection and neurotransmission .

Mode of Action

The mechanism of action of VD3-D6 involves the binding of the activated VD3 receptor/retinoic X receptor (VD3R/RXR) heterodimeric complex to specific DNA sequences, controlling gene expression . This action likely alters genes involved in glutamatergic and GABAergic neurotransmissions, calcium regulation, as well as neurotrophic factors .

Biochemical Pathways

VD3-D6 affects several biochemical pathways. It has been shown to influence the complement and coagulation cascade pathways . It also has an impact on the autophagy pathway, which is crucial for maintaining cellular homeostasis . Additionally, VD3-D6 has been found to stimulate the production of nitric oxide synthase (iNOS) and interleukin-6 (IL-6), while reducing the expression of IL-1β .

Pharmacokinetics

These parameters show to what extent a molecule is similar to molecules with suitable ADME properties .

Result of Action

VD3-D6 has been shown to have several molecular and cellular effects. It stimulates proliferation, expression of pluripotency markers (NANOG, SOX2, and Oct4), and osteogenic differentiation potential in bone marrow mesenchymal stromal/stem cells (BM-MSCs), while reducing their senescence . It also offers neuroprotection, decreasing behavioral changes, dopamine depletion, and oxidative stress .

Action Environment

Environmental factors such as latitude, season, time of day, and ozone pollution in the atmosphere can influence the number of solar ultraviolet B photons that reach the earth’s surface, thereby altering the cutaneous production of cholecalciferol . This could potentially influence the action, efficacy, and stability of VD3-D6.

Biochemical Analysis

Biochemical Properties

Vitamin D3 (26,26,26,27,27,27-d6) plays a crucial role in a wide range of physiological processes, including bone health and immune function . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to its two active forms 25(OH)VD3 and 1α, 25(OH)2VD3 by the hydroxylase CYP105A1 and its redox partners Fdx and Fdr . These interactions are crucial for the synthesis, metabolism, and action of Vitamin D3 .

Cellular Effects

Vitamin D3 (26,26,26,27,27,27-d6) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a pivotal role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .

Molecular Mechanism

The mechanism of action of Vitamin D3 (26,26,26,27,27,27-d6) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Vitamin D3 (26,26,26,27,27,27-d6) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Vitamin D3 (26,26,26,27,27,27-d6) vary with different dosages in animal models . Studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Vitamin D3 (26,26,26,27,27,27-d6) is involved in complex biochemical pathways, including any enzymes or cofactors that it interacts with . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Vitamin D3 (26,26,26,27,27,27-d6) is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Vitamin D3 (26,26,26,27,27,27-d6) and any effects on its activity or function are crucial for understanding its role in the body . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VD3-D6 involves the incorporation of deuterium atoms into the Vitamin D3 molecule. This can be achieved through various methods, including chemical synthesis and enzymatic conversion. One common method involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of VD3-D6 typically involves large-scale chemical synthesis using deuterated reagents. The process includes several steps such as the preparation of deuterated precursors, the synthesis of the deuterated Vitamin D3, and purification to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

VD3-D6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving VD3-D6 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the deuterated compound .

Major Products

The major products formed from the reactions of VD3-D6 include various deuterated metabolites of Vitamin D3. These metabolites are used in research to study the metabolic pathways of Vitamin D3 and its effects on the human body .

Scientific Research Applications

VD3-D6 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

VD3-D6 is unique compared to other similar compounds due to its deuterium labeling. This labeling provides several advantages, including increased stability and the ability to track the compound in metabolic studies. Similar compounds include:

VD3-D6 stands out due to its specific use in research to study the metabolic pathways and effects of Vitamin D3, providing valuable insights into its biological functions and potential therapeutic applications.

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSXJUFSXHHAJI-HCXPDEKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735355
Record name (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118584-54-6
Record name (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Reactant of Route 2
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Reactant of Route 3
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Reactant of Route 4
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Reactant of Route 5
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Reactant of Route 6
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.